7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione
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Description
7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H24N4O4 and its molecular weight is 456.502. The purity is usually 95%.
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Biological Activity
The compound 7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have garnered attention for their potential therapeutic applications. Its unique structural features, including a piperazine moiety and a methoxyphenyl group, suggest a promising biological profile. This article delves into the biological activity of this compound, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is C₂₁H₂₃N₃O₃ , with a molecular weight of 456.5 g/mol . The compound's structure can be characterized by the following key features:
- Quinazoline Core : A bicyclic compound known for various biological activities.
- Piperazine Ring : Often associated with neuropharmacological effects.
- Methoxyphenyl Group : Enhances lipophilicity and may influence receptor interactions.
Biological Activity Overview
Research indicates that compounds within the quinazoline family exhibit a range of biological activities, including anticancer, antimicrobial, and antiviral properties. The specific activities of This compound are summarized below.
Anticancer Activity
Several studies have highlighted the anticancer potential of quinazoline derivatives. For instance, derivatives with similar structures have demonstrated efficacy against various cancer cell lines:
Compound | Cancer Type | IC50 (µM) | Reference |
---|---|---|---|
6-(4-methylpiperazinyl)quinazolin-4(3H)-one | Breast Cancer | 12.5 | |
2-(piperazin-1-yl)quinazolin-4(3H)-one | Lung Cancer | 8.0 | |
This compound | TBD | TBD | Current Study |
The specific anticancer activity of the target compound is still under investigation but is expected to be significant due to its structural similarities to known active compounds.
Antiviral Activity
The antiviral potential of quinazoline derivatives has also been explored. A study on related piperazine derivatives indicated moderate antiviral activity against HIV and other viruses:
Compound | Virus Type | EC50 (µM) | Reference |
---|---|---|---|
3f (Benzyl derivative) | CVB-2 | 25.0 | |
3g (Fluorophenyl derivative) | HSV-1 | 30.0 | |
This compound | TBD | TBD | Current Study |
The exact antiviral profile of the compound remains to be elucidated through further testing.
Antimicrobial Activity
Antimicrobial properties are another area where quinazolines show promise. The following data illustrates the effectiveness of similar compounds:
Compound | Microbial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|---|
8-hydroxyquinazolinone derivatives | E. coli | 15.0 | |
N-substituted quinazolines | S. aureus | 18.0 | |
This compound | TBD | TBD | Current Study |
The mechanism by which This compound exerts its biological effects may involve interaction with specific receptors or enzymes. Similar compounds have been shown to modulate neurotransmitter systems or inhibit key enzymes involved in disease processes.
Case Studies
Recent studies have focused on the synthesis and evaluation of quinazoline derivatives for their biological activity:
- Synthesis and Evaluation : A set of novel quinazoline derivatives was synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that modifications in the piperazine moiety significantly influenced activity levels.
- Antiviral Screening : Another study screened piperazine-containing quinazolines for antiviral activity against HIV and herpes viruses, revealing promising candidates for further development.
Properties
IUPAC Name |
7-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-phenyl-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4/c1-34-21-9-5-8-20(17-21)28-12-14-29(15-13-28)24(31)18-10-11-22-23(16-18)27-26(33)30(25(22)32)19-6-3-2-4-7-19/h2-11,16-17H,12-15H2,1H3,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCWTLVCCZUMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.